5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde
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Description
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10BrClO2 and its molecular weight is 325.59. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde involves reactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic compounds
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the rate of its reactions may vary depending on the presence of other compounds, pH levels, temperature, and other conditions
Biological Activity
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a synthetic organic compound with notable potential in medicinal chemistry. It belongs to the class of substituted benzaldehydes and is characterized by a bromine atom at the 5th position and a 3-chlorobenzyl ether group at the 2nd position of the benzaldehyde ring. This compound has garnered interest due to its potential biological activities, particularly in developing antiviral and anticancer agents.
The molecular formula of this compound is C14H10BrClO2, with a molecular weight of 325.6 g/mol. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The compound's electrophilic nature due to the aldehyde group and nucleophilic sites from halogen substituents enhance its reactivity, facilitating multiple transformations.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzaldehyde derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. In vitro assays demonstrated that certain analogs of benzaldehyde derivatives have IC50 values below 5 μM, indicating potent cytotoxic effects against cancer cells .
Antiviral Activity
This compound has been explored for its antiviral properties. It is hypothesized that the compound may interact with viral enzymes or receptors, potentially inhibiting viral replication. Similar compounds have been shown to disrupt viral life cycles by targeting specific pathways essential for viral entry or replication .
Study on Anticancer Efficacy
In a recent study, derivatives of substituted benzaldehydes were tested against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The results indicated that certain derivatives exhibited significant growth inhibition, with some compounds showing an IC50 below 10 μM. The structure-activity relationship (SAR) analysis revealed that halogen substitutions enhanced biological activity .
Study on Antiviral Mechanism
A study focusing on the antiviral potential of benzaldehyde derivatives highlighted their ability to inhibit viral replication in vitro. The researchers noted that these compounds could interfere with key viral enzymes, thereby reducing viral load in infected cells. The findings suggest that this compound may possess similar mechanisms worth further exploration .
Table: Summary of Biological Activities
Biological Activity | Assessed Compounds | IC50 Values (μM) | Mechanism |
---|---|---|---|
Anticancer | Benzaldehyde Derivatives | <10 | Induction of apoptosis |
Antiviral | Benzaldehyde Derivatives | Not specified | Inhibition of viral replication |
Properties
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRZEPVGIQZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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